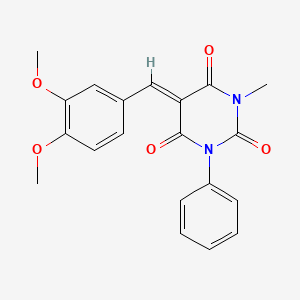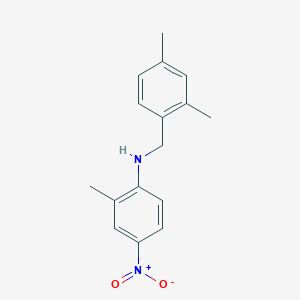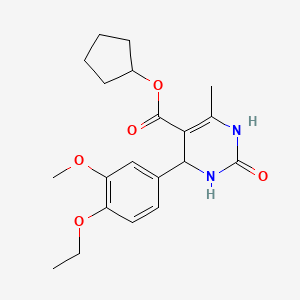![molecular formula C20H26O4 B4958315 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4958315.png)
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene, also known as EPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPEB is a benzene derivative that contains three ethoxy groups and a 4-ethylphenoxy group.
作用機序
The mechanism of action of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene is not fully understood. However, it is believed that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene may interact with specific proteins or enzymes in the body, leading to changes in their activity or function. This may ultimately result in the observed biochemical and physiological effects of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene.
Biochemical and Physiological Effects:
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene in lab experiments is its relatively simple synthesis method. 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential as a drug candidate for the treatment of various diseases. However, one limitation of using 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene. One direction is the development of more efficient synthesis methods for 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene and its derivatives. Another direction is the investigation of the potential of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene and its biochemical and physiological effects. Finally, the incorporation of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene into organic electronics and photovoltaic devices may lead to the development of more efficient and sustainable technologies.
合成法
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can be synthesized using a multi-step process that involves the reaction of 1-ethoxy-3-iodobenzene with 2-(4-ethylphenoxy)ethyl bromide in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to obtain 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene.
科学的研究の応用
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. In organic electronics, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been used as a building block for the synthesis of organic semiconductors. In photovoltaics, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been incorporated into the active layer of organic solar cells to improve their efficiency. In medicinal chemistry, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
1-ethoxy-3-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-17-8-10-18(11-9-17)23-14-12-21-13-15-24-20-7-5-6-19(16-20)22-4-2/h5-11,16H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFZXPQUNAKSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC(=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)


![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)